N-(2-chloro-5-fluorophenyl)prop-2-enamide
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Overview
Description
N-(2-chloro-5-fluorophenyl)prop-2-enamide: is an organic compound that belongs to the class of cinnamanilides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-fluorophenyl)prop-2-enamide typically involves the reaction of 2-chloro-5-fluoroaniline with cinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance the efficiency and consistency of the production. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloro-5-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bond in the prop-2-enamide group can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the molecule.
Scientific Research Applications
Chemistry: N-(2-chloro-5-fluorophenyl)prop-2-enamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This compound can inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
- N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide
- N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide
- N-(3-fluoro-4-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide
Comparison: N-(2-chloro-5-fluorophenyl)prop-2-enamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement enhances its chemical reactivity and binding affinity compared to other similar compounds. The presence of both chloro and fluoro groups provides a balance of electronic effects that can be fine-tuned for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-chloro-5-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-2-9(13)12-8-5-6(11)3-4-7(8)10/h2-5H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPDCLFNAUXTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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